molecular formula C4H7N3O2S B3225356 N-(1H-Pyrazol-3-yl)methanesulfonamide CAS No. 1248201-08-2

N-(1H-Pyrazol-3-yl)methanesulfonamide

Cat. No.: B3225356
CAS No.: 1248201-08-2
M. Wt: 161.19 g/mol
InChI Key: WCRKWHVCVXNRNN-UHFFFAOYSA-N
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Description

N-(1H-Pyrazol-3-yl)methanesulfonamide (CAS: 1248201-08-2) is a sulfonamide derivative featuring a pyrazole ring substituted with a methanesulfonamide group. Its molecular formula is C₄H₇N₃O₂S, with a molecular weight of 161.18 g/mol . This compound is primarily utilized as a reagent in organic synthesis, particularly in the preparation of complex molecules such as kinase inhibitors or anti-inflammatory agents. For instance, it has been employed in the synthesis of intermediates like N-(1-(7-phenoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazol-3-yl)methanesulfonamide, which is relevant to pharmaceutical research .

Properties

IUPAC Name

N-(1H-pyrazol-5-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-10(8,9)7-4-2-3-5-6-4/h2-3H,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKWHVCVXNRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1H-Pyrazol-3-yl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-aminopyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions. The process would likely be optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Pyrazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonic acid derivatives .

Scientific Research Applications

N-(1H-Pyrazol-3-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1H-Pyrazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on compounds with analogous pyrazole cores and sulfonamide or related functional groups. Key examples include derivatives developed for therapeutic applications and synthetic intermediates.

N-(5-(Phenyl)-1H-Pyrazol-3-yl)-1H-Indol-5-Amine Derivatives
  • Structure : These derivatives replace the methanesulfonamide group with a 1H-indol-5-amine moiety and introduce a phenyl substituent at the pyrazole 5-position.
  • Application : Designed as TNIK (Traf2- and Nck-interacting kinase) inhibitors , these compounds are patented for cancer treatment due to their role in disrupting Wnt signaling pathways .
N-(1H-Pyrazol-3-yl)acetamide
  • Structure : Substitutes the methanesulfonamide group with an acetamide (-NHCOCH₃).
  • Application : Used in agrochemical research and as a precursor for herbicides.
  • Key Differences :
    • The acetamide group is less electronegative than sulfonamide, altering reactivity in nucleophilic substitution reactions.
    • Reduced steric hindrance compared to the bulkier methanesulfonamide group.

Physicochemical and Reactivity Comparison

Property N-(1H-Pyrazol-3-yl)methanesulfonamide N-(5-Phenyl-1H-pyrazol-3-yl)-1H-indol-5-amine N-(1H-Pyrazol-3-yl)acetamide
Molecular Weight (g/mol) 161.18 ~350–400 (estimated) 125.13
Functional Group Methanesulfonamide (-SO₂NH₂) Indol-5-amine (-NH-C₈H₆N) Acetamide (-NHCOCH₃)
Solubility Moderate in polar aprotic solvents Low in water, high in DMSO High in polar solvents
Biological Activity Synthetic intermediate TNIK inhibition (anticancer) Herbicidal activity

Research Findings and Limitations

  • Pharmacological Potential: While this compound itself lacks direct therapeutic data, its structural analogs demonstrate significant biological activity. For example, TNIK inhibitors derived from similar scaffolds show nanomolar IC₅₀ values in kinase assays .
  • Synthetic Challenges : The methanesulfonamide group in this compound provides stability under acidic conditions but may limit reactivity in metal-catalyzed cross-couplings compared to halogenated pyrazoles.

Biological Activity

N-(1H-Pyrazol-3-yl)methanesulfonamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its biological significance. The sulfonamide group enhances its solubility and biological activity. The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with methanesulfonyl chloride.

1. Anti-inflammatory Activity

Research indicates that pyrazolone derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with a similar structure showed inhibition of cyclooxygenases (COXs), which are crucial in prostaglandin biosynthesis. This inhibition leads to reduced inflammation and pain relief, making these compounds potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives

Compound% Inhibition at 2h% Inhibition at 3h
Phenylbutazone57.41%70.56%
This compound58.95–87.35%78.06–86.67%

2. Antimicrobial Activity

The compound has shown promising results against various pathogens. In vitro studies revealed that derivatives of pyrazolones possess antimicrobial properties, particularly against Leishmania species. Compounds similar to this compound demonstrated effective inhibition of L. amazonensis and L. infantum, with IC50 values indicating potent activity .

Table 2: Antimicrobial Activity Against Leishmania

CompoundIC50 (mM) against L. amazonensisIC50 (mM) against L. infantum
3b0.0700.059
3e0.0720.065

3. Antitubercular Activity

This compound has also been studied for its antitubercular activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies indicated that modifications to the core structure could enhance efficacy, achieving minimum inhibitory concentrations (MICs) below 0.5 μM in some derivatives .

Table 3: Antitubercular Activity

CompoundMIC (μM)
Pyrazolone Derivative A<0.5
Pyrazolone Derivative B>50

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of COX Enzymes : By blocking COX enzymes, the compound reduces the synthesis of inflammatory mediators.
  • Disruption of Pathogen Metabolism : In antimicrobial applications, the compound interferes with metabolic pathways essential for pathogen survival.
  • Cell Wall Biosynthesis Inhibition : For antitubercular effects, it is suggested that the compound disrupts cell wall biosynthesis in Mtb, although further studies are needed to elucidate the exact mechanisms .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Leishmaniasis Treatment : A study compared the efficacy of this compound against standard treatments like pentamidine, demonstrating superior activity in certain derivatives.
  • Tuberculosis Therapy : Research showcased the effectiveness of modified pyrazolone derivatives in mouse models, indicating potential for clinical application in resistant strains.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing N-(1H-Pyrazol-3-yl)methanesulfonamide, and how should data be interpreted?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H NMR, is critical for confirming the structure. For example, in related pyrazole derivatives, 1^1H NMR peaks for aromatic protons (pyrazole ring) appear between δ 6.6–8.6 ppm, while sulfonamide protons resonate near δ 11–12 ppm . Mass spectrometry (ESIMS) provides molecular weight confirmation, and LCMS/HPLC ensures purity (>98%) . IR spectroscopy can identify sulfonamide S=O stretches (~1350–1150 cm1^{-1}).

Q. What synthetic routes are commonly used to prepare this compound derivatives?

  • Answer : A two-step approach is typical:

Amination : React pyrazole derivatives (e.g., 3-aminopyrazole) with methanesulfonyl chloride in a polar aprotic solvent (e.g., THF) using triethylamine as a base .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the final product. Reaction optimization (e.g., temperature control at 0–25°C) minimizes side products like over-sulfonated species .

Q. How can researchers assess the biological activity of this compound in early-stage studies?

  • Answer : Screen for kinase inhibition (e.g., TNIK inhibitors) using enzymatic assays (IC50_{50} determination) . Cell-based assays (e.g., cytotoxicity in cancer lines) can validate target engagement. Structural analogs have shown sub-micromolar activity in kinase panels, suggesting prioritization of pyrazole substituents for potency .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict frontier orbitals (HOMO/LUMO) to identify reactive sites . Time-Dependent DFT (TD-DFT) models UV/Vis spectra, correlating with experimental λmax_{\text{max}} values for photostability studies .

Q. How can conflicting crystallographic data be resolved during structure determination of sulfonamide-pyrazole hybrids?

  • Answer : Use the SHELX suite (SHELXL/SHELXS) for refinement. For ambiguous electron density (e.g., disordered sulfonamide groups), apply restraints (DFIX, SIMU) and validate with R-factor convergence (<5%). Twinning or high-resolution data (<1.0 Å) may require specialized protocols .

Q. What strategies improve metabolic stability of this compound derivatives in preclinical development?

  • Answer : Introduce electron-withdrawing groups (e.g., CF3_3) at the pyrazole 5-position to block CYP450-mediated oxidation . Deuteration at labile C-H bonds (e.g., methyl groups) reduces first-pass metabolism. In vitro microsomal assays (human/rat liver microsomes) quantify metabolic half-life improvements .

Q. How do structural modifications of the pyrazole ring affect sulfonamide acidity and solubility?

  • Answer : Substituents at the pyrazole 1- and 3-positions modulate pKa_a. For instance, electron-donating groups (e.g., methyl) decrease sulfonamide acidity (higher pKa_a), reducing solubility. LogP calculations (e.g., XLogP3) guide hydrophilicity optimization; adding polar groups (e.g., -OH, -NH2_2) enhances aqueous solubility .

Methodological Considerations

  • Data Contradictions : Discrepancies in biological activity (e.g., IC50_{50} variability) may arise from assay conditions (ATP concentration, pH). Standardize protocols using controls like staurosporine for kinase assays .
  • Reaction Optimization : For scale-up, replace THF with greener solvents (e.g., 2-MeTHF) and monitor reaction progress via inline FTIR to detect intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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